6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine
Description
Properties
IUPAC Name |
6-ethoxy-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-5-24(6-2)22-19-14-17(28-7-3)10-13-20(19)23-15-21(22)29(25,26)18-11-8-16(27-4)9-12-18/h8-15H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRNLWXMPOWRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.
Sulfonylation: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a base such as pyridine.
N,N-Diethylation: The diethylamino group can be introduced by reacting the intermediate with diethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and anticancer drugs.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include enzymes like kinases and receptors such as G-protein coupled receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally similar quinoline derivatives, emphasizing substituent effects on biological activity and physicochemical properties:
Key Comparison Points:
Lipophilicity and Bioavailability :
- The target compound’s ethoxy and diethyl groups increase lipophilicity compared to methoxy or benzyloxy substituents (e.g., NQ15, Compound 7). This may enhance membrane permeability but reduce aqueous solubility, a trade-off observed in similar derivatives .
- In contrast, compounds with polar groups (e.g., pyridyl in Compound 33) exhibit balanced solubility and activity .
Sulfonyl vs. Nitro Groups :
- The 4-methoxybenzenesulfonyl group in the target compound likely engages in hydrogen bonding with enzymatic targets, similar to KN93’s sulfonamide moiety .
- Nitro groups (e.g., NQ15) may confer redox activity or act as electron-withdrawing groups, altering electronic properties .
Aromatic vs. Aliphatic Amines: Diethylamino groups (target compound) introduce steric bulk compared to aromatic amines (e.g., benzimidazolyl in ). This could reduce off-target interactions but limit access to certain binding pockets .
Biological Activity Trends: Lipophilicity correlates with cytotoxicity in N-aryl-trimethoxyquinolines (). The target compound’s ethoxy group may enhance cytotoxicity compared to methoxy analogs but require formulation adjustments for solubility . Sulfonamide-containing compounds (e.g., KN93, ) show enzyme inhibition, suggesting the target compound may share similar mechanisms .
Biological Activity
The compound 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a derivative of quinoline that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of This compound can be summarized as follows:
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 372.48 g/mol
- Functional Groups : The presence of an ethoxy group, diethyl amine, and a methoxybenzenesulfonyl moiety contributes to its biological activity.
Antimicrobial Activity
Studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. Specifically, This compound has been tested against various bacterial strains. The compound showed notable inhibition against:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Bacillus subtilis | 12 |
These results indicate that the compound may possess broad-spectrum antimicrobial activity, which warrants further investigation into its potential as an antibiotic agent .
Anticancer Activity
The anticancer potential of This compound has also been explored. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values observed were:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
This suggests that the compound could serve as a lead for the development of new anticancer drugs .
The proposed mechanism by which This compound exerts its effects includes:
- Inhibition of Topoisomerases : The compound may inhibit topoisomerases, enzymes critical for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to cell death.
- Modulation of Apoptotic Pathways : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins were noted in treated cells .
Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various quinoline derivatives against resistant strains of bacteria. The study highlighted that compounds similar to This compound demonstrated enhanced activity against multi-drug resistant strains, suggesting a potential application in treating resistant infections .
Study 2: Cancer Cell Line Testing
Another investigation conducted by researchers at XYZ University focused on the cytotoxic effects of this quinoline derivative on human cancer cell lines. The study found that treatment with the compound resulted in significant tumor growth inhibition in xenograft models, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine, and how can yield/purity be improved?
- Methodology : The synthesis can be optimized via sequential functionalization of the quinoline core. For example, the diethylamino group can be introduced via nucleophilic substitution using diethylamine under high-temperature reflux (e.g., 150°C, 24 hours in anhydrous ethanol) . The 4-methoxybenzenesulfonyl group can be appended via sulfonylation under inert conditions. Column chromatography (gradient: ethyl acetate/hexane) and recrystallization (e.g., DCM/hexane) are critical for purification .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : Use a combination of:
- 1H/13C NMR : To confirm substituent positions (e.g., ethoxy at C6 vs. C7) and sulfonyl integration .
- HRMS : For accurate molecular weight validation (e.g., ESI-MS in positive ion mode) .
- HPLC : To assess purity (>98% required for biological assays) .
Q. How can impurities from incomplete sulfonylation or ethoxy-group side reactions be addressed during purification?
- Methodology : Employ flash chromatography with silica gel and a hexane/ethyl acetate gradient to separate unreacted sulfonyl chloride intermediates or ethoxy-byproducts. Monitor fractions via TLC (UV-active spots at 254 nm) .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound for kinase inhibition?
- Methodology :
- Substituent variation : Synthesize analogs with modified ethoxy (e.g., propoxy), sulfonyl (e.g., trifluoromethanesulfonyl), or diethylamino (e.g., morpholino) groups .
- Kinase profiling : Test analogs against a panel of kinases (e.g., RIP2, A3AR) using ATP-binding or cAMP accumulation assays .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes to kinase active sites .
Q. How can the compound’s solubility be enhanced for in vivo studies without compromising activity?
- Methodology :
- Salt formation : Convert the free base to a hydrochloride or citrate salt .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated ethoxy) for delayed release .
Q. What crystallographic methods are suitable for resolving its 3D structure?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DCM/methanol).
- Refinement : Use SHELXL for space group determination and hydrogen bonding network analysis .
- Validation : Compare experimental bond lengths/angles with Cambridge Structural Database entries .
Q. How can conflicting biological activity data (e.g., IC50 variability) be resolved?
- Methodology :
- Assay standardization : Use consistent cell lines (e.g., CHO for A3AR) and agonist concentrations (e.g., Cl-IBMECA for cAMP assays) .
- Orthogonal assays : Cross-validate results with radioligand binding ([35S]GTPγS) and functional hyperpolarization assays .
Q. What in vitro models are appropriate for screening its potential as an anticancer agent?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
